molecular formula C13H13N3O2 B2782163 tert-Butyl 4-cyano-1H-pyrrolo[3,2-c]pyridine-1-carboxylate CAS No. 1803586-12-0

tert-Butyl 4-cyano-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Cat. No.: B2782163
CAS No.: 1803586-12-0
M. Wt: 243.266
InChI Key: RXJDTYOLHQVLTJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-cyano-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-cyano-1H-pyrrolo[3,2-c]pyridine-1-carboxylate typically involves multi-step organic reactions. One common method includes the palladium-catalyzed Larock indole synthesis, which is used to construct the functionalized indole unit. This is followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination and C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the use of scalable and efficient catalytic processes, such as those involving palladium catalysts, is likely to be employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-cyano-1H-pyrrolo[3,2-c]pyridine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.

    Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents onto the pyrrolo[3,2-c]pyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, sodium borohydride for reductions, and various oxidizing agents for oxidation reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group can yield amines, while substitution reactions can introduce a variety of functional groups onto the core structure.

Mechanism of Action

The mechanism of action of tert-Butyl 4-cyano-1H-pyrrolo[3,2-c]pyridine-1-carboxylate involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-cyano-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is unique due to its specific substitution pattern and the presence of both cyano and tert-butyl groups. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

tert-butyl 4-cyanopyrrolo[3,2-c]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-13(2,3)18-12(17)16-7-5-9-10(8-14)15-6-4-11(9)16/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJDTYOLHQVLTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CN=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803586-12-0
Record name tert-butyl 4-cyano-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
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